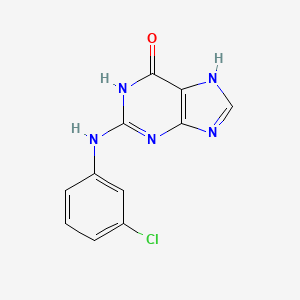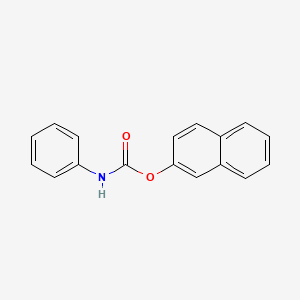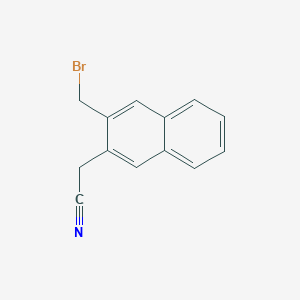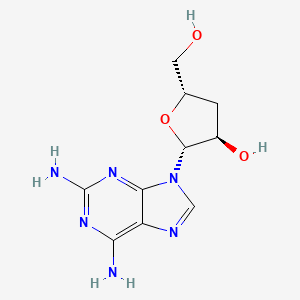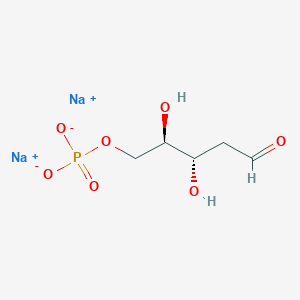![molecular formula C17H10O3 B11855538 2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde CAS No. 61499-31-8](/img/structure/B11855538.png)
2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde is an organic compound that features a unique structure combining an indene moiety with a benzaldehyde group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde typically involves the condensation of 2-formylbenzoic acid with ninhydrin under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid.
Reduction: 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is investigated for use in the development of new materials, such as polymers and dyes.
作用机制
The mechanism by which 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, altering their activity. The compound’s structure allows it to participate in various chemical reactions, facilitating its role as an intermediate in organic synthesis.
相似化合物的比较
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinoline
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)-6,8-quinolinedisulfonic acid
Uniqueness: 2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde is unique due to its combination of an indene moiety with a benzaldehyde group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
CAS 编号 |
61499-31-8 |
|---|---|
分子式 |
C17H10O3 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
2-[(1,3-dioxoinden-2-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C17H10O3/c18-10-12-6-2-1-5-11(12)9-15-16(19)13-7-3-4-8-14(13)17(15)20/h1-10H |
InChI 键 |
CHLFEQBXHPCYIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


